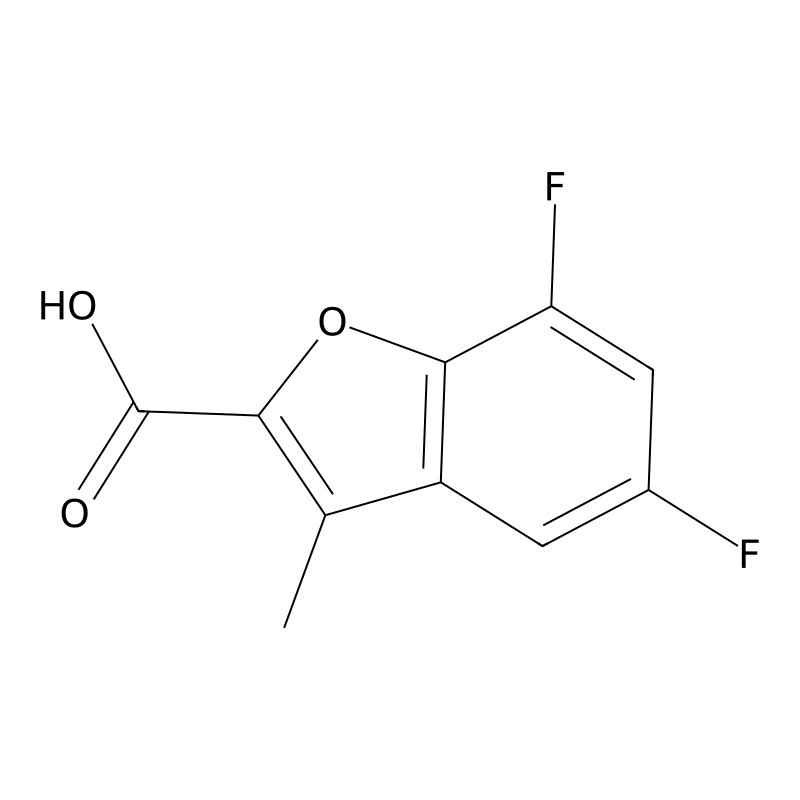

5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid

Content Navigation

Unplanned substitution with non-fluorinated benzofuran analogs can compromise pKa-dependent reactions and metabolic stability. This compound delivers:

- Significantly lowered pKa for selective deprotonation & pH-controlled extraction.

- Two C-F bonds blocking metabolic oxidation sites, improving pharmacokinetic profiles.

- Enhanced biological activity in anti-inflammatory drug candidates.

Supplied with consistent purity; ready for global shipment.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid is a fluorinated heterocyclic building block belonging to the benzofuran class, a scaffold of high value in medicinal chemistry and drug synthesis. The defining features of this specific compound are the two fluorine atoms at the 5 and 7 positions of the aromatic ring. These substituents are not arbitrary; they are incorporated to deliberately and predictably modulate key physicochemical properties, including acidity and metabolic stability, which are critical for its function as a precursor in multi-step syntheses.

Research Fit

Critical intermediate for STX-478, a reported mutant‑selective PI3Kα inhibitor under clinical investigation

Fluorinated benzofuran scaffold for LYP phosphatase and Pim‑1 kinase inhibitor SAR studies

Carboxylic acid handle enables diverse derivatization for fluorinated heterocycle library synthesis

References

- Moir, M., et al. "Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors." MedChemComm, vol. 7, no. 7, 2016, pp. 1339-1344.

- O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, vol. 37, no. 2, 2008, pp. 308-319.

- Schebb, B., et al. "Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents." International Journal of Molecular Sciences, vol. 24, no. 13, 2023, p. 10526.

Replacing this compound with its non-fluorinated analog, 3-methyl-1-benzofuran-2-carboxylic acid, to reduce cost is a false economy that can compromise process outcomes and final material performance. The two fluorine atoms are potent electron-withdrawing groups that fundamentally alter the molecule's properties. This results in a significantly lower pKa, which dictates solubility, salt formation, and reactivity in pH-sensitive reaction steps. Furthermore, the presence of halogens on the benzofuran ring is directly linked to enhanced biological activity in downstream products and can improve the efficiency of certain synthetic routes. Substituting with the non-fluorinated version will lead to different reaction kinetics and off-target final compounds lacking the desired electronic or metabolic properties.

Substitution Risk

References

- Moir, M., et al. "Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors." MedChemComm, vol. 7, no. 7, 2016, pp. 1339-1344.

- O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, vol. 37, no. 2, 2008, pp. 308-319.

- Schebb, B., et al. "Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents." International Journal of Molecular Sciences, vol. 24, no. 13, 2023, p. 10526.

- Pilli, E., et al. "Convenient Synthesis of Some 3-Phenyl-1-Benzofuran-2-Carboxylic Acid Derivatives as New Potential Inhibitors of ClC-Kb Channels." Heterocycles, vol. 81, no. 12, 2010, pp. 2867-2875.

Process Control Advantage: Significantly Increased Acidity Compared to Non-Fluorinated Analog

The incorporation of two highly electronegative fluorine atoms on the aromatic ring significantly increases the acidity of the carboxylic acid group compared to its non-fluorinated counterpart, 3-methyl-1-benzofuran-2-carboxylic acid. This is due to the strong inductive electron-withdrawing effect, which stabilizes the resulting carboxylate anion. While direct pKa values for this specific matched pair are not published, studies consistently show that fluorination dramatically lowers the pKa of carboxylic acids, often by multiple units, a much stronger effect than that of other halogens like chlorine or bromine.

| Evidence Dimension | Acidity (pKa) |

| Target Compound Data | Expected to be significantly lower (more acidic) due to two strong electron-withdrawing fluorine atoms. |

| Comparator Or Baseline | 3-Methyl-1-benzofuran-2-carboxylic acid (non-fluorinated analog) has a higher, less acidic pKa. |

| Quantified Difference | The presence of fluorine atoms is well-established to lower pKa values significantly more than other substituents. |

| Conditions | Aqueous solution, standard temperature and pressure. |

A lower pKa provides critical control over process conditions, enabling deprotonation with weaker bases, improving purification via pH-swing extractions, and altering reactivity in subsequent synthetic steps.

Precursor Suitability: Electron-Withdrawing Groups Enhance Synthetic Yields

The synthesis of substituted benzofuran-2-carboxylic acids is highly sensitive to the electronic nature of the substituents on the aromatic ring. A study on related structures demonstrated that precursors bearing electron-withdrawing groups, such as halogens, lead to significantly higher yields in the critical condensation-cyclization step compared to those with electron-donating groups. For example, a chloro-substituted precursor afforded a 99% yield, whereas a methyl-substituted precursor yielded only 64%. The 5,7-difluoro pattern on the target compound provides a strong electron-withdrawing character, suggesting it is a product of a more efficient and high-yielding synthetic route.

| Evidence Dimension | Reaction Yield (%) in Benzofuran Synthesis |

| Target Compound Data | Implied high yield due to strong electron-withdrawing nature of two fluorine atoms. |

| Comparator Or Baseline | Precursor with electron-donating methyl group: 64% yield. Precursor with electron-withdrawing chloro group: 99% yield. |

| Quantified Difference | Up to a ~35 percentage point increase in yield by switching from an electron-donating to an electron-withdrawing group. |

| Conditions | One-pot condensation-cyclization for synthesis of 3-phenyl-1-benzofuran-2-carboxylates. |

Procuring a building block derived from a high-yield synthesis pathway increases the likelihood of higher purity, better batch-to-batch consistency, and more reliable scalability for manufacturing.

Application-Critical Performance: Fluorine Substitution Enhances Biological Activity

In the context of developing bioactive molecules, the specific halogenation pattern is a critical determinant of performance. A structure-activity relationship analysis of fluorinated benzofuran derivatives confirmed that their biological effects, specifically anti-inflammatory and anticancer activity, are enhanced by the presence of fluorine atoms. For instance, difluorinated benzofuran derivatives were identified as potent inhibitors of prostaglandin E2 (PGE2) formation, with IC50 values as low as 1.48 µM. This demonstrates that the 5,7-difluoro substitution is not an interchangeable feature but a key requirement for achieving high potency in downstream applications.

| Evidence Dimension | Inhibition of PGE2 production (IC50) |

| Target Compound Data | Serves as a precursor to compounds where difluoro substitution is key for high biological potency. |

| Comparator Or Baseline | General benzofuran scaffold. The study highlights that the presence and pattern of fluorine and other halogens are critical for enhancing biological effects. |

| Quantified Difference | Difluorinated benzofuran derivatives achieved potent, low micromolar IC50 values (e.g., 1.48 µM and 1.92 µM) in cellular inflammation assays. |

| Conditions | LPS-treated macrophage cellular assay. |

For medicinal chemistry buyers, selecting this specific difluorinated precursor is essential for synthesizing final compounds with the desired level of biological activity and metabolic stability.

Precursor for Medicinal Chemistry Programs Requiring High Metabolic Stability

This compound is the right choice for synthesizing drug candidates where blocking metabolic oxidation at the 5 and 7 positions is a primary design goal. The chemically robust C-F bonds serve as effective bioisosteres for C-H bonds, preventing enzymatic hydroxylation and improving the pharmacokinetic profile of the final molecule.

Building Block for Novel Anti-Inflammatory or Anticancer Agents

Based on direct evidence, the difluoro-benzofuran scaffold is a key component for potent anti-inflammatory agents. Researchers aiming to develop novel inhibitors of pathways involving cyclooxygenase or other inflammatory mediators should prioritize this precursor to leverage the demonstrated enhancement in biological activity conferred by the difluoro substitution pattern.

Intermediate in pH-Sensitive, Multi-Step Organic Syntheses

This reagent is well-suited for synthetic routes where precise control of acidity is necessary. Its significantly lowered pKa compared to non-fluorinated analogs allows for selective deprotonation, facilitates purification by extraction under specific pH conditions, and can be used to tune the reactivity of the carboxyl group in subsequent coupling or derivatization reactions.

Application Fit

References

- Moir, M., et al. "Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors." MedChemComm, vol. 7, no. 7, 2016, pp. 1339-1344.

- O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, vol. 37, no. 2, 2008, pp. 308-319.

- Schebb, B., et al. "Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents." International Journal of Molecular Sciences, vol. 24, no. 13, 2023, p. 10526.

XLogP3

Explore Compound Types